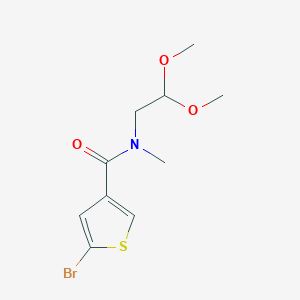
5-bromo-N-(2,2-dimethoxyethyl)-N-methyl-thiophene-3-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Bromo-N-(2,2-dimethoxyethyl)-N-methyl-thiophene-3-carboxamide is an organic compound that belongs to the class of thiophene derivatives. Thiophene derivatives are known for their diverse applications in medicinal chemistry, material science, and organic synthesis. This compound is characterized by the presence of a bromine atom, a dimethoxyethyl group, and a methyl group attached to the thiophene ring, making it a unique and versatile molecule.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-bromo-N-(2,2-dimethoxyethyl)-N-methyl-thiophene-3-carboxamide typically involves the bromination of a thiophene precursor followed by the introduction of the dimethoxyethyl and methyl groups. One common synthetic route is as follows:
Bromination: The thiophene ring is brominated using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a catalyst like iron(III) bromide.
Dimethoxyethylation: The brominated thiophene is then reacted with 2,2-dimethoxyethanol in the presence of a base such as sodium hydride to introduce the dimethoxyethyl group.
Methylation: Finally, the compound is methylated using methyl iodide and a base like potassium carbonate to obtain the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
5-Bromo-N-(2,2-dimethoxyethyl)-N-methyl-thiophene-3-carboxamide can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation Reactions: The thiophene ring can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction Reactions: The compound can be reduced to remove the bromine atom or to reduce the carbonyl group using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
Substitution: Nucleophiles (amines, thiols), bases (sodium hydride, potassium carbonate), solvents (dimethylformamide, tetrahydrofuran).
Oxidation: Oxidizing agents (hydrogen peroxide, m-chloroperbenzoic acid), solvents (acetonitrile, dichloromethane).
Reduction: Reducing agents (lithium aluminum hydride, sodium borohydride), solvents (ether, tetrahydrofuran).
Major Products Formed
Substitution: Various substituted thiophene derivatives.
Oxidation: Thiophene sulfoxides and sulfones.
Reduction: De-brominated thiophene derivatives and reduced carbonyl compounds.
Wissenschaftliche Forschungsanwendungen
5-Bromo-N-(2,2-dimethoxyethyl)-N-methyl-thiophene-3-carboxamide has several scientific research applications, including:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic properties.
Material Science: The compound is utilized in the development of organic electronic materials, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).
Organic Synthesis: It serves as an intermediate in the synthesis of complex organic molecules and natural products.
Biological Studies: The compound is used in biochemical assays to study enzyme interactions and receptor binding.
Wirkmechanismus
The mechanism of action of 5-bromo-N-(2,2-dimethoxyethyl)-N-methyl-thiophene-3-carboxamide depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The presence of the bromine atom and the dimethoxyethyl group can influence the compound’s binding affinity and selectivity towards its targets. The thiophene ring can participate in π-π stacking interactions and hydrogen bonding, contributing to the compound’s overall activity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
5-Bromo-N-(2,2-dimethoxyethyl)-2-pyrimidinamine: Similar in structure but with a pyrimidine ring instead of a thiophene ring.
5-Bromo-2-methylthiophene: Lacks the dimethoxyethyl group and the carboxamide functionality.
N-(2,2-Dimethoxyethyl)-N-methylthiophene-3-carboxamide: Lacks the bromine atom.
Uniqueness
5-Bromo-N-(2,2-dimethoxyethyl)-N-methyl-thiophene-3-carboxamide is unique due to the combination of the bromine atom, dimethoxyethyl group, and carboxamide functionality on the thiophene ring. This unique structure imparts specific chemical and physical properties, making it valuable for various applications in research and industry.
Eigenschaften
Molekularformel |
C10H14BrNO3S |
|---|---|
Molekulargewicht |
308.19 g/mol |
IUPAC-Name |
5-bromo-N-(2,2-dimethoxyethyl)-N-methylthiophene-3-carboxamide |
InChI |
InChI=1S/C10H14BrNO3S/c1-12(5-9(14-2)15-3)10(13)7-4-8(11)16-6-7/h4,6,9H,5H2,1-3H3 |
InChI-Schlüssel |
XAOJMKKCLXLLIC-UHFFFAOYSA-N |
Kanonische SMILES |
CN(CC(OC)OC)C(=O)C1=CSC(=C1)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![tert-butyl N-[(3S,4R)-3-methoxypiperidin-4-yl]carbamate](/img/structure/B13342482.png)

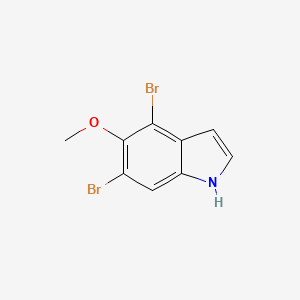
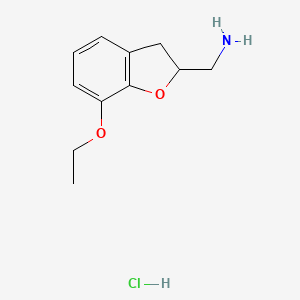
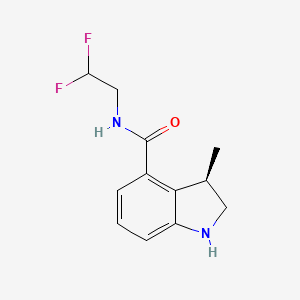
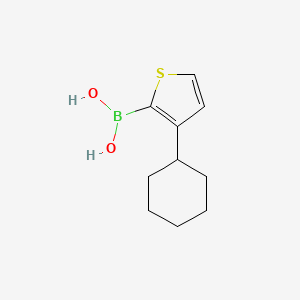
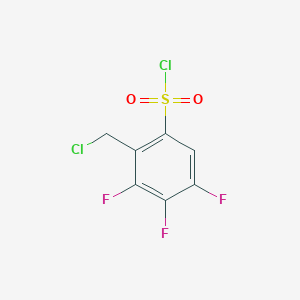
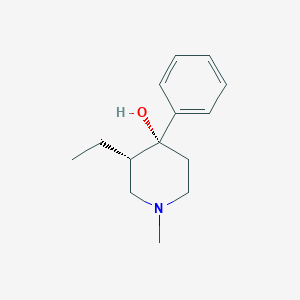
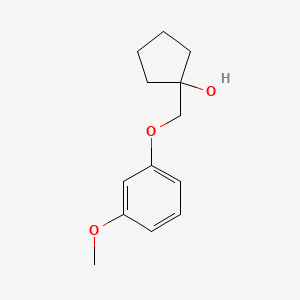
![2-(2-Methylene-2,3,4,6-tetrahydro-5H-imidazo[4,5-d]thiazol-5-ylidene)acetic acid](/img/structure/B13342516.png)

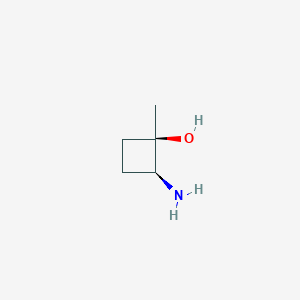

![5-Fluoro-N-(3-methoxyphenyl)benzo[d]thiazol-2-amine](/img/structure/B13342554.png)
